6'-Desmethyl-6'-methylhydroxy etoricoxib-beta-glucuronide

COX-2 pharmacology metabolite activity profiling etoricoxib pharmacodynamics

6'-Desmethyl-6'-methylhydroxy etoricoxib-β-glucuronide (CAS 349536-40-9, molecular formula C₂₄H₂₃ClN₂O₉S, molecular weight 550.97 g/mol) is a phase II glucuronide conjugate metabolite of the selective COX-2 inhibitor etoricoxib (Arcoxia). Formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation of the primary oxidative metabolite 6'-hydroxymethyl etoricoxib, this compound represents a terminal elimination product in the human metabolic pathway of etoricoxib.

Molecular Formula C₂₄H₂₃ClN₂O₉S
Molecular Weight 550.97
CAS No. 349536-40-9
Cat. No. B1145812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6'-Desmethyl-6'-methylhydroxy etoricoxib-beta-glucuronide
CAS349536-40-9
Synonyms(2S,3S,4S,5R,6R)-6-((5-Chloro-3-(4-(methylsulfonyl)phenyl)-[2,3’-bipyridin]-6’-yl)methoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid;  [5-Chloro-3-[4-(methylsulfonyl)phenyl][2,3’-bipyridin]-6’-yl]methyl β-D-Glucopyranosiduronic Acid; 
Molecular FormulaC₂₄H₂₃ClN₂O₉S
Molecular Weight550.97
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)COC4C(C(C(C(O4)C(=O)O)O)O)O
InChIInChI=1S/C24H23ClN2O9S/c1-37(33,34)16-6-3-12(4-7-16)17-8-14(25)10-27-18(17)13-2-5-15(26-9-13)11-35-24-21(30)19(28)20(29)22(36-24)23(31)32/h2-10,19-22,24,28-30H,11H2,1H3,(H,31,32)/t19-,20-,21+,22-,24+/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 6'-Desmethyl-6'-methylhydroxy Etoricoxib-β-Glucuronide (CAS 349536-40-9)? A Key Etoricoxib Phase II Metabolite Reference Standard for Bioanalytical & Pharmacokinetic Research


6'-Desmethyl-6'-methylhydroxy etoricoxib-β-glucuronide (CAS 349536-40-9, molecular formula C₂₄H₂₃ClN₂O₉S, molecular weight 550.97 g/mol) is a phase II glucuronide conjugate metabolite of the selective COX-2 inhibitor etoricoxib (Arcoxia). Formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation of the primary oxidative metabolite 6'-hydroxymethyl etoricoxib, this compound represents a terminal elimination product in the human metabolic pathway of etoricoxib [1]. It is commercially supplied as a synthetic reference standard (typical purity ≥95%) for use in bioanalytical method development, metabolite quantification, forensic toxicology, and doping control workflows, and is classified as a non-pharmacopeial research chemical not intended for therapeutic or diagnostic use .

Why 6'-Desmethyl-6'-methylhydroxy Etoricoxib-β-Glucuronide Cannot Be Substituted with Other Etoricoxib Metabolites or Generic Glucuronide Reference Standards


Interchanging this compound with other etoricoxib-related metabolites—such as etoricoxib N1'-oxide, 6'-hydroxymethyl etoricoxib aglycone, etoricoxib 6'-carboxylic acid, or unrelated drug glucuronides—is analytically and pharmacologically invalid. The glucuronide conjugate possesses distinct chromatographic retention, mass spectrometric fragmentation, and ionization characteristics that differ fundamentally from the oxidative metabolites from which it is derived [1]. Pharmacologically, the conjugated form is an inactive terminal metabolite with no meaningful COX-1 or COX-2 inhibitory activity, whereas pre-conjugation oxidative intermediates retain detectable biological activity [2]. Moreover, as an acyl glucuronide, this compound exhibits inherent pH- and temperature-dependent instability (hydrolysis and intramolecular acyl migration), imposing specific sample handling, storage, and analytical method conditions not required for the chemically stable 6'-carboxylic acid metabolite or the parent drug etoricoxib [3]. Procuring the correct CAS-numbered reference standard is therefore essential for the accurate identification, quantification, and stability assessment of this specific conjugate in biological matrices.

Comparator-Driven Quantitative Evidence for 6'-Desmethyl-6'-methylhydroxy Etoricoxib-β-Glucuronide: Scientific Selection Rationale


Etoricoxib 6'-Hydroxymethyl β-Glucuronide Is an Inactive Terminal Metabolite, Enabling Definitive Differentiation from Pharmacologically Active Oxidative Metabolites

In a whole-blood COX-1/COX-2 activity assay, etoricoxib parent drug inhibits COX-2 with an IC₅₀ of 1.1 μM versus COX-1 IC₅₀ of 116 μM, yielding a COX-1/COX-2 selectivity ratio of >100. In contrast, none of the etoricoxib metabolites—including the hydroxymethyl pyridine oxidative metabolite and its downstream glucuronide conjugate—showed any COX-1 inhibition or contributed significantly to COX-2 inhibition. This functional inactivity is a defining property for distinguishing the glucuronide conjugate from active metabolites such as 6'-hydroxymethyl etoricoxib aglycone, which retains measurable COX-2 inhibitory activity in vitro [1]. The functional silence of the glucuronide confirms it as a terminal clearance marker rather than a contributor to therapeutic or toxic pharmacodynamic effects.

COX-2 pharmacology metabolite activity profiling etoricoxib pharmacodynamics drug metabolism

Acyl Glucuronide Reactivity Demands Specialized Analytical Handling — A Procurement-Relevant Distinction from the 6'-Carboxylic Acid Metabolite and Parent Drug

Drug acyl glucuronides as a class are chemically reactive conjugates that undergo pH- and temperature-dependent hydrolysis and intramolecular acyl migration, generating isomeric forms and covalent protein adducts that can compromise quantitative accuracy. This liability is well characterized across the acyl glucuronide literature: stability is influenced by pH, temperature, aglycone structure, and the presence of plasma proteins, requiring rapid sample cooling and acidification during collection [1]. This stands in contrast to the etoricoxib 6'-carboxylic acid metabolite (the major excretory metabolite, representing ≥65% of total radioactivity in human mass balance studies) and the parent compound etoricoxib, both of which are chemically stable and do not undergo analogous degradation or rearrangement under standard bioanalytical conditions [2]. Procurement of the glucuronide reference standard is therefore mandatory for laboratories establishing validated LC-MS/MS methods that must account for acyl migration artifacts or quantify the intact conjugate versus total aglycone after hydrolysis.

acyl glucuronide stability bioanalytical method validation sample handling protocols etoricoxib metabolism

This Glucuronide Conjugate Is a Key Urinary Marker for Doping Control, Whereas the Unconjugated Hydroxymethyl Metabolite Is the Primary Plasma Marker — Divergent Analytical Targets Requiring Distinct Reference Materials

In thoroughbred horses administered a single oral dose of etoricoxib (1 mg/kg body weight), mass spectrometric analysis confirmed that the drug is metabolized via oxidation of the 6'-methyl group to form 6'-hydroxymethyl etoricoxib, which is then either further oxidized to the carboxylic acid or glucuronidated. Etoricoxib and its hydroxymethyl metabolite were identified as the key analytical targets for doping control in plasma, while the glucuronide conjugate (this compound) predominates in the urinary excretion pathway [1]. This bifurcated analytical targeting—unconjugated hydroxymethyl metabolite for plasma screening, glucuronide conjugate for urine-based confirmatory analysis—necessitates the procurement of both reference standards as distinct analytical tools. Substitution of one for the other would yield inaccurate quantification in the wrong matrix.

doping control equine forensics etoricoxib metabolite profiling LC-MS/MS quantification

Commercial Availability Is Limited to a Small Number of Specialty Suppliers, with Typical Batch Sizes of 5–25 mg and Premium Pricing — a Procurement-Relevant Distinction from Widely Available Aglycone Metabolites

This glucuronide reference standard (CAS 349536-40-9) is available from a limited number of specialty chemical suppliers such as Biosynth (purity ≥95%, batch sizes 5–50 mg, inquiry-based pricing) and Delta-Bio (25 mg specification with list price of approximately ¥30,000 CNY) [1]. In contrast, the unconjugated 6'-hydroxymethyl etoricoxib aglycone (CAS 349536-41-0) is more broadly stocked—available from Aladdin Scientific at $96.90 for 10 mg and from CymitQuimica at significantly lower cost per milligram—and the parent drug etoricoxib (CAS 202409-33-4) is ubiquitously available as both pharmacopeial reference standard and bulk active pharmaceutical ingredient from dozens of global suppliers . The glucuronide conjugate's scarcity reflects its synthetic complexity (stereospecific glycosidic bond formation) and limited market demand, factors that directly impact procurement lead times and per-milligram cost. Scientists planning metabolite quantification studies must account for this supply-chain asymmetry when budgeting and scheduling.

reference standard procurement specialty chemical sourcing research chemical supply chain etoricoxib metabolite standard

Validated Application Scenarios for 6'-Desmethyl-6'-methylhydroxy Etoricoxib-β-Glucuronide in Scientific & Forensic Workflows


Urinary Metabolite Quantification in Doping Control and Forensic Toxicology

Equine and human doping control programs require definitive identification of etoricoxib misuse via urinary metabolite profiling. This glucuronide conjugate is a predominant urinary excretory form. LC-MS/MS methods targeting this conjugate (confirmed by retention time matching, precursor-to-product ion transitions, and comparison against this specific reference standard) provide the evidentiary specificity required for regulatory action. The unconjugated hydroxymethyl metabolite alone is insufficient for urine-based confirmation because it is primarily a plasma marker. [1]

Human Pharmacokinetic and Mass Balance Studies Requiring Complete Metabolite Recovery Accounting

In human mass balance studies, etoricoxib undergoes extensive metabolism with less than 1% excreted unchanged in urine. The glucuronide conjugate represents a defined fraction of the total urinary radioactivity alongside the dominant 6'-carboxylic acid metabolite (≥65% of dose). Accurately quantifying this conjugate using an authenticated reference standard is necessary to close the mass balance, validate physiologically based pharmacokinetic (PBPK) models, and satisfy regulatory submission requirements for metabolite safety testing (MIST). [1]

Bioanalytical Method Development and Validation for Acyl Glucuronide-Specific Stability Protocols

Laboratories developing validated LC-MS/MS assays for etoricoxib metabolites in biological matrices must address acyl glucuronide instability (hydrolysis, acyl migration). Using this reference standard, analysts can establish artifact-free quantification conditions—including pH-controlled extraction, cold-chain processing, and short run times—and validate method parameters (freeze-thaw stability, benchtop stability, autosampler stability) specifically for the intact glucuronide. These validation data are essential for regulatory bioanalytical method acceptance and cannot be generated using the stable carboxylic acid metabolite or parent drug as surrogates. [1]

In Vitro Drug Metabolism Studies Profiling UGT Isoform-Specific Glucuronidation Kinetics

In vitro hepatocyte or recombinant UGT incubation studies investigating the sequential metabolism of etoricoxib require this glucuronide reference standard to identify and quantify the terminal conjugation product. By spiking the authentic standard into incubation matrices, researchers can confirm product identity via co-elution and MS/MS spectral matching, and construct calibration curves for kinetic parameter determination (Km, Vmax) of the glucuronidation step. This application is central to drug-drug interaction (DDI) risk assessment and in vitro-to-in vivo extrapolation (IVIVE) of etoricoxib clearance. [1]

Quote Request

Request a Quote for 6'-Desmethyl-6'-methylhydroxy etoricoxib-beta-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.